molecular formula C13H20N4O6 B1671150 Eisenin CAS No. 21477-57-6

Eisenin

Cat. No.: B1671150
CAS No.: 21477-57-6
M. Wt: 328.32 g/mol
InChI Key: VIPNGHPLCAMVEB-FXQIFTODSA-N
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Description

Eisenin is a biologically active compound isolated from the brown marine algae, Eisenia bicyclis Setchell. It is known for its role as a biological response modifier, exhibiting various bioactivities that make it a subject of interest in scientific research. The molecular formula of this compound is C13H20N4O6, and it has a molecular weight of 328.32 g/mol .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eisenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Eisenin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Pyroglutamyl-glutaminyl-alanine: A tripeptide similar to Eisenin, known for its biological activities.

    Glutathione: A tripeptide with antioxidant properties, similar in structure to this compound.

    Carnosine: A dipeptide with antioxidant and anti-inflammatory properties, similar to this compound.

Uniqueness of this compound: this compound is unique due to its specific biological activities and its origin from marine algae. Unlike other similar compounds, this compound has been shown to exhibit a distinct set of bioactivities, including its role as a biological response modifier. Its unique structure and origin make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNGHPLCAMVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902331
Record name NoName_1571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21477-57-6
Record name Eisenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Eisenin and where is it found?

A1: this compound is a naturally occurring tripeptide, meaning it's made up of three amino acids. It's found in the brown marine alga Eisenia bicyclis Setchell. []

Q2: What is the structure of this compound?

A2: this compound's chemical structure is L-pyroglutamyl-L-glutaminyl-L-alanine. [, ] This was confirmed through synthesis and comparison with the naturally isolated compound. [, , ]

Q3: What is the primary known biological activity of this compound?

A3: Research shows that this compound can enhance the natural cytotoxic activity of human peripheral blood lymphocytes (PBLs). [] This means it can boost the ability of certain immune cells to kill target cells, like those infected with viruses or cancerous cells.

Q4: How does this compound impact natural killer (NK) cell activity?

A4: this compound appears to directly enhance the cytotoxic activity of NK cells, a type of lymphocyte. Evidence for this includes:

  • Adding this compound to a 51Cr release assay, which measures cell lysis, increases target cell death. []
  • Pre-incubating PBLs with this compound also boosts their cytotoxic activity. []
  • The augmented cytotoxicity is attributed to NK cells because treating this compound-stimulated PBLs with an antibody against the NK cell marker Leu 11b eliminates the effect. []

Q5: Does this compound affect the target cells themselves?

A5: Interestingly, this compound also seems to make K-562 target cells, a human leukemia cell line, more resistant to lysis by the stimulated PBLs. [] This suggests a complex interaction that requires further investigation.

Q6: Which structural components of this compound are important for its activity?

A6: Studies suggest that the individual amino acids comprising this compound, namely L-pyroglutamic acid and L-alanine, along with a mixture of all three amino acids, can also enhance natural cytotoxicity. [] This suggests that the arrangement of these amino acids within the tripeptide might not be critical for its activity and that the individual amino acids themselves play a role.

Q7: Has the diketopiperazine theory been investigated for this compound's structure?

A7: Yes, research has explored whether this compound exists in a diketopiperazine form. While some weak reactions characteristic of diketopiperazines were observed with this compound and its analogs, the results strongly suggest that this compound's structure is indeed the linear tripeptide L-pyroglutamyl-L-glutaminyl-L-alanine. [] X-ray diffraction data further supports this conclusion. []

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